tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate

Catalog No.
S13004350
CAS No.
661464-02-4
M.F
C10H20O3Si
M. Wt
216.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate

CAS Number

661464-02-4

Product Name

tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate

IUPAC Name

tert-butyl [dimethyl(prop-2-enyl)silyl] carbonate

Molecular Formula

C10H20O3Si

Molecular Weight

216.35 g/mol

InChI

InChI=1S/C10H20O3Si/c1-7-8-14(5,6)13-9(11)12-10(2,3)4/h7H,1,8H2,2-6H3

InChI Key

IYWUEOXUAYRXJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)O[Si](C)(C)CC=C

tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, dimethylsilyl moiety, and a carbonate functional group. Its molecular formula is C10H20O3SiC_{10}H_{20}O_3Si with a molecular weight of approximately 216.35 g/mol . This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its ability to serve as a protective group for various functional groups in organic reactions.

, particularly in the context of protecting functional groups during synthesis. The carbonate group can undergo hydrolysis under acidic or basic conditions, releasing carbon dioxide and regenerating the corresponding alcohol. Additionally, the silyl group provides stability against nucleophilic attacks, making this compound useful in multi-step synthetic pathways where selective protection and deprotection are required.

While specific biological activity data for tert-butyl dimethyl(prop-2-en-1-yl)silyl carbonate is limited, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives of silyl ethers and carbonates have been explored for their anti-cancer and anti-inflammatory activities. The potential of this compound as a precursor to biologically active natural products suggests it may also exhibit significant biological activity .

The synthesis of tert-butyl dimethyl(prop-2-en-1-yl)silyl carbonate can be achieved through several methods:

  • Direct Silylation: This involves the reaction of tert-butyl carbonate with dimethylsilyl chloride in the presence of a base such as triethylamine to form the desired silyl carbonate.
  • Carbonate Formation: The carbonate can also be synthesized by reacting an alcohol derivative with phosgene or a carbonate reagent under controlled conditions.
  • Multi-Step Synthesis: More complex synthetic routes may involve the use of intermediates derived from commercially available starting materials, allowing for greater functionalization and specificity in the final product .

tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate has several applications in organic chemistry:

  • Protecting Group: It is primarily used as a protecting group for alcohols and amines during multi-step syntheses.
  • Precursor for Natural Products: It serves as a precursor in the synthesis of various biologically active compounds, including potential pharmaceuticals.
  • Functionalization Agent: The compound can be used to introduce silyl groups into organic molecules, enhancing their stability and reactivity .

Several compounds share structural similarities with tert-butyl dimethyl(prop-2-en-1-yl)silyl carbonate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
tert-butyl silyl etherContains a tert-butyl group and silyl ether bondCommonly used as a protecting group in synthesis
Dimethylsilyl carbonateSimilar carbonate structure but without tert-butylMore reactive due to lack of bulky substituents
Trimethylsilyl propionateContains propionic acid derivativeUsed extensively in esterification reactions
tert-butyl 4-methoxybenzoateContains methoxy and benzoate groupsUsed as an intermediate in pharmaceutical synthesis

The uniqueness of tert-butyl dimethyl(prop-2-en-1-yl)silyl carbonate lies in its combination of a stable silyl group with a versatile carbonate functionality, making it particularly valuable in complex organic syntheses where both protection and reactivity are required .

Hydrogen Bond Acceptor Count

3

Exact Mass

216.11817103 g/mol

Monoisotopic Mass

216.11817103 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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